molecular formula C20H16N2O2 B2952369 1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478067-22-0

1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2952369
CAS No.: 478067-22-0
M. Wt: 316.36
InChI Key: MVZQBGUKZVQQIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring system. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. The nitrile group could undergo hydrolysis to form a carboxylic acid. The methoxy group could potentially be cleaved to form a phenol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in various solvents, and its melting and boiling points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in the development of new drugs or materials .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-17-9-7-15(8-10-17)14-22-12-11-18(19(13-21)20(22)23)16-5-3-2-4-6-16/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQBGUKZVQQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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